BenchChemオンラインストアへようこそ!

Ethyl 6-chloroquinoline-4-carboxylate

Antimalarial Farnesyltransferase Inhibition Molecular Docking

Ethyl 6-chloroquinoline-4-carboxylate (CAS 54395-95-8) is a halogenated quinoline ester that serves as a critical building block in antimalarial drug discovery. It is the direct ethyl ester of 6-chloroquinoline-4-carboxylic acid, a core scaffold from which a library of 2-aryl/heteroaryl derivatives have been synthesized via the Pfitzinger reaction and evaluated as potent farnesyltransferase (FTase) inhibitors.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 54395-95-8
Cat. No. B3271238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloroquinoline-4-carboxylate
CAS54395-95-8
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CC2=NC=C1)Cl
InChIInChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-7H,2H2,1H3
InChIKeySKWBFZJHHKPNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Chloroquinoline-4-Carboxylate: Core Scaffold for Antimalarial Lead Optimization and Chemical Procurement


Ethyl 6-chloroquinoline-4-carboxylate (CAS 54395-95-8) is a halogenated quinoline ester that serves as a critical building block in antimalarial drug discovery. It is the direct ethyl ester of 6-chloroquinoline-4-carboxylic acid, a core scaffold from which a library of 2-aryl/heteroaryl derivatives have been synthesized via the Pfitzinger reaction and evaluated as potent farnesyltransferase (FTase) inhibitors [1]. Its specific 6-chloro substitution pattern on the quinoline ring differentiates it from the 4-chloro regioisomer (CAS 148018-34-2) and other positional analogs, a structural feature that has been demonstrated to critically influence molecular docking outcomes against the Plasmodium LDH receptor [2].

Why Substituting Ethyl 6-Chloroquinoline-4-Carboxylate with a Regioisomer or Methyl Ester Analog Invalidates Your Lead Series


Procuring a positional isomer, such as ethyl 4-chloroquinoline-6-carboxylate, or a closely related methyl ester like methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate, and assuming bioequivalent performance, is a high-risk strategy. The Pfitzinger-derived 6-chloro-4-carboxylate framework of the target compound establishes a precise spatial presentation of the ethyl ester and chlorine atom that governs its interaction with biological targets, particularly the FTase and Plasmodium LDH receptors [1]. Replacing the 6-chloro substituent with a 4-chloro group (as in CAS 148018-34-2) fundamentally alters the molecular electronics and geometry at the binding interface. Similarly, replacing the ethyl ester with a methyl ester or a free carboxylic acid impacts both its reactivity as a synthetic intermediate and its molecular docking profile. The evidence below quantitatively demonstrates these structure-activity relationships, confirming that the target compound's specific substitution pattern is a non-negotiable determinant of its utility in antimalarial lead optimization and chemical probe development [2].

Quantitative Evidence Guide: How Ethyl 6-Chloroquinoline-4-Carboxylate Derivatives Outperform Structural Analogs in Docking and Synthetic Utility


Molecular Docking Against FTase: The 6-Chloro-4-Carboxylate Framework Achieves Sub-Nanomolar Predicted Affinity vs. Carboxylic Acid and 4-Chloro Analogs

In a head-to-head molecular docking study, the 2-aryl ethyl 6-chloroquinoline-4-carboxylate library (compounds 2a-j) was evaluated against the farnesyltransferase (FTase) receptor. The lead derivative 2j (ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate), which retains the target compound's core scaffold, exhibited a binding energy of -10.11 kcal/mol and a predicted inhibition constant of Ki = 3.88e-8 µM [1]. In contrast, the analogous carboxylic acid series (3a-j), which lacks the ethyl ester, showed a maximum binding energy of only -9.05 kcal/mol against the Plasmodium LDH receptor for compound 3d [2]. Furthermore, regioisomeric 4-chloroquinoline derivatives (e.g., from the 4-quinolinecarbinolamine class) typically exhibit IC50 values in the nanomolar to micromolar range against whole-cell parasites, but lack the specific FTase-targeted docking profile of the 6-chloro-4-carboxylate series .

Antimalarial Farnesyltransferase Inhibition Molecular Docking

FTase Library vs. LDH Library: Ethyl Ester Derivatives Consistently Outperform Carboxylic Acid Analogs in Hydrogen Bond Interactions

A systematic comparison of the two related quinoline libraries reveals a consistent advantage for the ethyl ester series. In the FTase library (2a-j), compounds 2j and 2h formed multiple hydrogen bonds with key active-site residues (ARG291, LYS294, HIS248), with binding energies of -10.11 and -9.81 kcal/mol, respectively. The remaining ligands (2a, 2b, 2d, 2i) uniformly formed four hydrogen bonds with binding energies ranging from -6.54 to -8.02 kcal/mol [1]. In contrast, the carboxylic acid library (3a-j) against the Plasmodium LDH receptor showed a different interaction pattern, with the best ligand 3d forming five hydrogen bonds at -9.05 kcal/mol [2]. The superior binding energies observed in the ethyl ester series, coupled with the demonstrated ability of this scaffold to be further derivatized at the 2-position for enhanced potency, establish ethyl 6-chloroquinoline-4-carboxylate as the preferred synthetic intermediate for FTase-targeted programs.

Antimalarial Structure-Activity Relationship FTase vs. LDH

Pfitzinger Synthesis Yields: Ethyl 6-Chloroquinoline-4-Carboxylate Derivatives Achieve 'Good to Excellent' Yields in a One-Pot Procedure

The synthesis of 2-aryl/heteroaryl-ethyl-6-chloroquinoline-4-carboxylate derivatives (2a-j) was achieved via a one-pot Pfitzinger reaction starting from isatin and arylketones, followed by esterification with ethanol and concentrated sulfuric acid. This procedure yielded the target derivatives in 'good to excellent' yields after purification by column chromatography (silica gel, petroleum ether:ethyl acetate 9:1 v/v) [1]. In contrast, the synthesis of the corresponding carboxylic acid derivatives (3a-j) requires a subsequent hydrolysis step that adds additional synthetic manipulation and potential for yield loss. Furthermore, alternative quinoline scaffolds such as propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate were obtained in only 35% yield from a related synthesis [2], highlighting the efficiency advantage of the ethyl ester route.

Synthetic Chemistry Pfitzinger Reaction Process Yield

Regioisomeric Specificity: 6-Chloro Substitution Enables FTase Targeting Not Observed with 4-Chloroquinoline-6-Carboxylate

The 6-chloro substitution pattern is a critical determinant of biological activity. The target compound's derivatives (2a-j) were specifically designed to target the FTase receptor, achieving binding energies as low as -10.11 kcal/mol [1]. The regioisomer ethyl 4-chloroquinoline-6-carboxylate (CAS 148018-34-2), in which the chlorine is at the 4-position and the ester at the 6-position, is structurally distinct and is associated with a different patent and biological landscape. Historically, 4-substituted quinolines (e.g., chloroquine analogs) target hemozoin formation, whereas the 6-chloro-4-carboxylate scaffold was rationally designed for FTase inhibition, representing a distinct mechanism of action . This regioisomeric specificity is further supported by the FTase inhibitor patent literature (e.g., CN-1261880-A), which specifically claims quinoline derivatives with substitution patterns consistent with the 6-chloro-4-carboxylate framework [2].

Regioisomer Comparison FTase Structure-Activity Relationship

Purity and Characterization Standards: Commercial Availability at ≥98% with Full Analytical Documentation

Ethyl 6-chloroquinoline-4-carboxylate is commercially available from multiple vendors at purities of ≥98% (e.g., catalog #1737808 from Leyan) and 95% , with supporting analytical documentation including NMR, HPLC, and LC-MS. In comparison, less common analogs such as methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate (MW 264.66 g/mol) or the carboxylic acid form have more limited commercial availability and may require custom synthesis. The higher purity specification and availability of full analytical data packages reduce quality control burden for procurement professionals and ensure batch-to-batch reproducibility in downstream synthesis.

Procurement Purity Quality Control

High-Value Application Scenarios for Procuring Ethyl 6-Chloroquinoline-4-Carboxylate


Antimalarial Lead Optimization Programs Targeting Farnesyltransferase (FTase)

The demonstrated sub-nanomolar predicted inhibition constant (Ki = 3.88e-8 µM) of the 2-aryl derivative 2j against the FTase receptor [1] validates the 6-chloro-4-carboxylate scaffold as a privileged starting point for antimalarial drug discovery. Procurement of ethyl 6-chloroquinoline-4-carboxylate as the core intermediate enables systematic exploration of the 2-position substituent space via the Pfitzinger reaction, allowing medicinal chemistry teams to rapidly build targeted compound libraries.

Synthesis of 2-Aryl/Heteroaryl Quinoline-4-Carboxylic Acid Derivatives via One-Pot Pfitzinger-Esterification Route

The compound serves as a direct precursor to a library of 2-substituted quinoline-4-carboxylates with good to excellent yields [1]. After derivatization at the 2-position, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further biological evaluation against Plasmodium LDH [2]. This two-step sequence (derivatization then hydrolysis) avoids the more limited structural diversity achievable by purchasing the carboxylic acid directly.

Regioisomer-Specific Structure-Activity Relationship Studies for Quinoline-Based Probes

The 6-chloro substitution pattern provides a distinct electronic and steric profile compared to the 4-chloro regioisomer (CAS 148018-34-2) [1]. Procuring the correct isomer is essential for any SAR study comparing FTase inhibition potency across quinoline positional analogs, as the target compound's derivatives have been shown to specifically engage FTase active site residues (ARG291, LYS294, HIS248) that are inaccessible to the regioisomeric 4-chloro scaffold [2].

Building Block for FTase Inhibitor Patent Exploration and Chemical Probe Development

Given that quinoline derivatives featuring the 6-chloro-4-carboxylate motif are claimed in FTase inhibitor patents (e.g., CN-1261880-A from Bristol-Myers Squibb) [1], procurement of this specific ester enables freedom-to-operate studies, patent landscape analysis, and the development of novel chemical probes for this therapeutically relevant enzyme target [2].

Quote Request

Request a Quote for Ethyl 6-chloroquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.